molecular formula C5H6F5NO3 B6351331 2-Amino-3-pentafluoroethyloxy-propionic acid CAS No. 1301738-61-3

2-Amino-3-pentafluoroethyloxy-propionic acid

Cat. No.: B6351331
CAS No.: 1301738-61-3
M. Wt: 223.10 g/mol
InChI Key: HMHVEYIFZLXWBL-UHFFFAOYSA-N
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Description

2-Amino-3-pentafluoroethyloxy-propionic acid is an organic compound with the chemical formula C5H6F5NO3. This compound is characterized by the presence of an amino group, a pentafluoroethyloxy group, and a propionic acid moiety. It is a fluorinated amino acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pentafluoroethyloxy-propionic acid typically involves the introduction of the pentafluoroethyloxy group to a suitable precursor. One common method involves the reaction of 3-hydroxypropionic acid with pentafluoroethanol in the presence of a strong acid catalyst to form the pentafluoroethyloxy derivative. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pentafluoroethyloxy-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides and other substituted products.

Scientific Research Applications

2-Amino-3-pentafluoroethyloxy-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 2-Amino-3-pentafluoroethyloxy-propionic acid involves its interaction with specific molecular targets. The pentafluoroethyloxy group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes and receptors. The amino group allows for hydrogen bonding and electrostatic interactions, while the propionic acid moiety can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-fluoropropionic acid
  • 2-Amino-3-trifluoromethylpropionic acid
  • 2-Amino-3-chloropropionic acid

Uniqueness

2-Amino-3-pentafluoroethyloxy-propionic acid stands out due to its pentafluoroethyloxy group, which provides enhanced stability and unique electronic properties compared to other fluorinated amino acids. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic characteristics.

Properties

IUPAC Name

2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVEYIFZLXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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